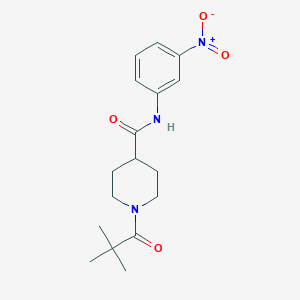![molecular formula C20H23NO4 B4649729 N-[3-(2-ethoxyphenyl)propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4649729.png)
N-[3-(2-ethoxyphenyl)propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
描述
N-[3-(2-ethoxyphenyl)propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide, also known as EPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. EPPB is a small molecule that acts as a selective inhibitor of a protein called bromodomain-containing protein 4 (BRD4), which is involved in regulating gene expression.
科学研究应用
N-[3-(2-ethoxyphenyl)propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been shown to have potential applications in medical research, particularly in the field of cancer. BRD4 is overexpressed in many types of cancer, and its inhibition by N-[3-(2-ethoxyphenyl)propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been shown to have anti-proliferative effects in cancer cells. N-[3-(2-ethoxyphenyl)propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has also been shown to have anti-inflammatory effects in animal models of inflammatory diseases.
作用机制
N-[3-(2-ethoxyphenyl)propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide acts as a selective inhibitor of BRD4, which is a member of the bromodomain and extra-terminal (BET) family of proteins. BET proteins are involved in regulating gene expression by binding to acetylated histones, which are involved in chromatin remodeling. BRD4 is involved in regulating the expression of genes that are important for cell proliferation and survival, making it an attractive target for cancer therapy.
Biochemical and Physiological Effects:
N-[3-(2-ethoxyphenyl)propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been shown to have anti-proliferative effects in cancer cells by inhibiting BRD4-mediated transcription of genes involved in cell proliferation and survival. N-[3-(2-ethoxyphenyl)propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has also been shown to have anti-inflammatory effects in animal models of inflammatory diseases by inhibiting the expression of pro-inflammatory genes.
实验室实验的优点和局限性
One advantage of N-[3-(2-ethoxyphenyl)propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is its selectivity for BRD4, which reduces the likelihood of off-target effects. N-[3-(2-ethoxyphenyl)propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is also a small molecule, which makes it easier to deliver to cells and tissues. One limitation of N-[3-(2-ethoxyphenyl)propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is its relatively low potency compared to other BET inhibitors, which may require higher concentrations for effective inhibition of BRD4.
未来方向
Future research on N-[3-(2-ethoxyphenyl)propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide could focus on improving its potency and selectivity for BRD4, as well as exploring its potential applications in other areas of medical research, such as neurodegenerative diseases and infectious diseases. Additionally, further studies could investigate the pharmacokinetics and pharmacodynamics of N-[3-(2-ethoxyphenyl)propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide, as well as its potential for use in combination with other cancer therapies.
属性
IUPAC Name |
N-[3-(2-ethoxyphenyl)propyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-2-23-16-10-4-3-8-15(16)9-7-13-21-20(22)19-14-24-17-11-5-6-12-18(17)25-19/h3-6,8,10-12,19H,2,7,9,13-14H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXZBWAFMUDUJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CCCNC(=O)C2COC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-ethoxyphenyl)propyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 2-({[2-(5-chloro-2-thienyl)-4-quinolinyl]carbonyl}amino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4649653.png)
![4-{2-[2-(4-bromophenoxy)ethoxy]-5-methoxybenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4649655.png)
![2-(2,2-dimethylpropanoyl)-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]acrylonitrile](/img/structure/B4649656.png)
![4-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)thiomorpholine](/img/structure/B4649658.png)
![N-{3-[(4-isobutoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B4649663.png)
![N-(4-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide](/img/structure/B4649665.png)
![ethyl 5-[4-(dimethylamino)phenyl]-2,2-diethyl-3-oxo-4-pentenoate](/img/structure/B4649670.png)

![N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide](/img/structure/B4649685.png)
![1-[(2,4-dimethylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B4649687.png)
![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-N'-(2-furylmethyl)ethanediamide](/img/structure/B4649699.png)
![2-[2-(4-tert-butylbenzoyl)hydrazino]-N-(2-methoxyethyl)-2-oxoacetamide](/img/structure/B4649714.png)

![5-(4-methylbenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4649726.png)